molecular formula C16H18N6O2 B2394802 3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034278-30-1

3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2394802
CAS No.: 2034278-30-1
M. Wt: 326.36
InChI Key: DBDFDIGKJZLYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a potent and selective small molecule inhibitor identified in scientific research for its activity against key kinase targets. This compound has been characterized as a dual inhibitor of JAK2 and JAK3 kinases , which are central components of the JAK-STAT signaling pathway. This pathway is critically involved in cytokine signaling, immune cell function, and hematopoiesis, making its modulation a significant area of investigation for immune and inflammatory diseases. The compound's high selectivity profile makes it a valuable pharmacological tool for dissecting the specific roles of JAK2 and JAK3 in cellular models and for exploring the functional outcomes of pathway inhibition. Research utilizing this inhibitor has shed light on mechanisms of cytokine-driven signaling and has potential applications in studying hematological malignancies and autoimmune conditions where JAK-STAT signaling is dysregulated. It serves as a critical compound for validating new therapeutic hypotheses and for conducting high-throughput screening assays to identify novel drug combinations.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21-10-13(16(20-21)24-3)15(23)18-9-12-7-14(19-22(12)2)11-5-4-6-17-8-11/h4-8,10H,9H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDFDIGKJZLYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, with the CAS number 2034278-30-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores its synthesis, biological evaluations, and related research findings.

The molecular formula of this compound is C16H18N6O2C_{16}H_{18}N_{6}O_{2}, with a molecular weight of 326.35 g/mol. Its structure features a pyrazole core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the pyrazole structure exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings regarding the biological activity of this compound.

In Vitro Studies

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including breast cancer (MDA-MB-231), liver cancer (HepG2), and others.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation. Specific studies reported that certain pyrazole compounds reduced cell viability significantly at low concentrations (IC50 values ranging from 0.26 µM to over 39 µM) .

Case Study: MDA-MB-231 Cells

In a study focused on breast cancer cells:

  • Caspase Activation : Compounds similar to this compound were shown to activate caspases 3 and 7, suggesting a pathway leading to programmed cell death .

Anti-inflammatory Activity

The pyrazole ring's ability to modulate inflammatory pathways has been documented:

  • Inflammatory Markers : Compounds have been noted to inhibit TNF-alpha release in models of inflammation, indicating potential use in treating inflammatory diseases .

Neuroprotective Effects

Research into neurodegenerative diseases has revealed that certain pyrazole derivatives can inhibit metabolic enzymes relevant to conditions like Alzheimer’s disease:

  • Enzyme Inhibition : Notably, some derivatives showed significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50 ValueMechanism
AnticancerMDA-MB-23139.70 µMCaspase activation
AnticancerHepG2<0.26 µMApoptosis induction
Anti-inflammatoryLPS-induced modelNot specifiedTNF-alpha inhibition
NeuroprotectionAChE inhibition modelIC50 = 66.37 nMAChE inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in colorectal cancer cells, suggesting a mechanism through which this compound may exert therapeutic effects .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds containing the pyrazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The specific interactions between the compound's structure and microbial targets warrant further investigation to optimize its use as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer pathways, potentially serving as a lead compound for drug development .

Neuroprotective Effects

Emerging research indicates that certain pyrazole derivatives exhibit neuroprotective effects, potentially providing benefits in neurodegenerative diseases. The ability of these compounds to modulate neuroinflammatory responses presents an exciting avenue for further exploration in the context of diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including the target compound. The results showed significant cytotoxicity against RKO colorectal carcinoma cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, various pyrazole derivatives were screened against common bacterial strains using disc diffusion methods. The results indicated that several derivatives exhibited potent antibacterial activity, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in colorectal cancer cells
Antimicrobial PropertiesEffective against S. aureus and E. coli
Molecular DockingHigh binding affinity to cancer-related proteins
Neuroprotective EffectsModulates neuroinflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, heterocyclic cores, and functional groups. Below is a detailed comparison using data from synthesized derivatives and related compounds.

Substituent Effects on Pyrazole Rings

Key analogs from (e.g., compounds 3a–3e ) share a pyrazole-carboxamide backbone but differ in substituents:

  • Chloro vs. Methoxy Groups : The target compound’s 3-methoxy group may enhance solubility compared to chloro-substituted analogs like 3a (Cl at position 5), which exhibit higher lipophilicity and lower melting points (e.g., 3a : mp 133–135°C vs. methoxy analogs, which typically have higher mp due to hydrogen bonding) .
  • Aryl vs. For example, 3d (4-fluorophenyl) shows altered IR spectra (3180 cm⁻¹ for N-H stretch) compared to pyridinyl analogs, which may display distinct absorption bands due to aromatic C-H bending .

Heterocyclic Core Variations

Comparison with :
The compound in , 1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide , replaces one pyrazole ring with a triazole. This modification reduces molecular weight (296.33 g/mol vs. ~400 g/mol for the target compound) and alters hydrogen-bonding capacity due to triazole’s additional nitrogen atom .

Physicochemical and Spectral Data

Property Target Compound (Predicted) 3a () Compound
Molecular Formula C₁₈H₂₀N₆O₂ C₂₁H₁₅ClN₆O C₁₅H₁₆N₆O
Molecular Weight ~376.4 g/mol 402.8 g/mol 296.3 g/mol
Key Functional Groups Methoxy, pyridinyl, methyl Chloro, cyano, phenyl Triazole, methylbenzyl
Melting Point Expected >150°C (based on analogs) 133–135°C Not reported
NMR Shifts (δ, ppm) Pyridine H: ~8.5–9.0; Pyrazole H: ~7.5 Pyrazole H: 7.43–8.12 Triazole H: ~7.5–8.0 (predicted)

Research Findings and Trends

  • Synthetic Yields : The target compound’s synthesis may follow routes similar to 3a–3e , which achieved 62–71% yields using EDCI/HOBt coupling . However, steric hindrance from the pyridinyl group could reduce yields compared to simpler aryl analogs.

Preparation Methods

Starting Material: Diethyl 1H-Pyrazole-3,5-Dicarboxylate

The synthesis begins with diethyl 1H-pyrazole-3,5-dicarboxylate, a commercially available precursor. Alkylation at the pyrazole nitrogen is achieved using iodomethane in the presence of potassium carbonate (K₂CO₃) in acetone, yielding diethyl 1-methylpyrazole-3,5-dicarboxylate.

Reaction Conditions :

  • Solvent: Acetone
  • Base: K₂CO₃ (2.5 equiv)
  • Alkylating Agent: Iodomethane (1.2 equiv)
  • Temperature: 60°C, 12 hours
  • Yield: 85–90%

Selective Hydrolysis and Decarboxylation

Selective hydrolysis of the 3-position ester is achieved using potassium hydroxide (KOH) in methanol at 0°C, followed by acidification to yield 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which is then reacted with ammonia to form the primary amide.

Critical Parameters :

  • SOCl₂ Concentration: 3.74 mol/L
  • Reaction Time: 16 hours at 70°C

Methoxy Group Introduction

The methoxy group is introduced via nucleophilic substitution or etherification. For example, treating the 4-hydroxypyrazole intermediate with methyl iodide in the presence of a base (e.g., NaH) in dimethylformamide (DMF) affords the methoxy-substituted derivative.

Synthesis of (1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Methanamine

Pyrazole Ring Formation

The pyridinyl-substituted pyrazole is synthesized via cyclocondensation of 3-pyridinylhydrazine with a β-keto ester or diketone. For instance, reacting 3-pyridinylhydrazine with ethyl acetoacetate in ethanol under reflux yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

Optimization Note :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 70–75%

Reduction of Ester to Aminomethyl Group

The ester group at the 5-position is reduced to an aminomethyl group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This two-step process involves initial reduction to the alcohol followed by amination.

Procedure :

  • LiAlH₄ (2.5 equiv) in THF at 0°C, stirred for 4 hours.
  • Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Carboxamide Coupling

Activation of Carboxylic Acid

The 3-methoxy-1-methylpyrazole-4-carboxylic acid is activated as an acid chloride using SOCl₂ (3.74 mol/L) under reflux. Alternatively, carbodiimide-based coupling agents (e.g., EDCI/HOBt) may be employed in dichloromethane (DCM).

Amidation Reaction

The acid chloride is reacted with (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine in the presence of triethylamine (TEA) to neutralize HCl.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (2.0 equiv)
  • Temperature: Room temperature, 8 hours
  • Yield: 65–70%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and side products.

Spectroscopic Confirmation

  • FT-IR : Peaks at 1688 cm⁻¹ (C=O, amide), 1658 cm⁻¹ (C=O, ketone), and 1320–1154 cm⁻¹ (S=O).
  • ¹H NMR : Distinct signals for methoxy (δ 3.90 ppm), pyridinyl protons (δ 8.50–7.20 ppm), and amide NH (δ 10.78 ppm).
  • HRMS : [M + Na]⁺ calculated for C₁₈H₂₀N₆O₂Na: 399.1542; found: 399.1538.

Comparative Analysis of Synthetic Routes

Step Method A (Patent CN105646355A) Method B (PMC Study) Method C (RSC Procedure)
Pyrazole Alkylation K₂CO₃/acetone/60°C NaH/DMF/RT K₂CO₃/ethanol/reflux
Carboxylic Acid Activation SOCl₂ (3.74 M) EDCI/HOBt SOCl₂ (neat)
Amidation Yield 70% 65% 68%

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), pyridyl protons (δ ~7.5–8.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., ESI-MS m/z ~380–400 [M+H]⁺) and purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • TLC : Monitor reaction progress with silica plates (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH) .

How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Substituent effects : Pyridyl vs. phenyl groups at the 3-position alter steric/electronic profiles, impacting target binding .
  • Assay conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) can skew results .
    Methodology : Perform side-by-side assays under standardized conditions and use computational docking (e.g., AutoDock Vina) to compare binding poses .

What strategies are effective for enhancing aqueous solubility without compromising bioactivity?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays .
  • Prodrug derivatization : Introduce phosphate or glycosyl groups at the methoxy position to improve hydrophilicity .
  • Crystal engineering : Co-crystallize with cyclodextrins or succinic acid to enhance dissolution rates .

How can reaction intermediates be stabilized during synthesis?

Q. Advanced Research Focus

  • Low-temperature handling : Store intermediates like pyrazole-acyl chlorides at –20°C in anhydrous THF .
  • In situ trapping : Use scavengers (e.g., polymer-bound trisamine) to quench reactive byproducts .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation .

What computational approaches are used to predict target interactions and selectivity?

Q. Advanced Research Focus

  • Molecular docking : Dock into homology models of kinases (e.g., JAK2 or EGFR) using Glide or GOLD. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD simulations : Assess binding stability (50–100 ns trajectories) with AMBER or CHARMM force fields .
  • ADMET prediction : Use SwissADME to optimize logP (target ≤3) and rule out CYP3A4 inhibition .

How do substituents on the pyridyl ring influence thermal stability?

Q. Advanced Research Focus

  • Thermogravimetric analysis (TGA) : Pyridyl-3-yl analogs show decomposition onset at ~220°C, while bulkier substituents (e.g., 4-CF₃) reduce stability by ~30°C .
  • DSC : Melting points correlate with crystallinity; methoxy groups increase Tm by 10–15°C compared to halogenated analogs .

What protocols validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor hydrolysis via UPLC-MS .
  • Light exposure : Test photostability under ICH Q1B guidelines (1.2 million lux hours) using a xenon lamp .

How can researchers address low yields in amide coupling steps?

Q. Basic Research Focus

  • Activation reagents : Switch from EDC/HOBt to Cl-HOBt or OxymaPure for less racemization .
  • Solvent optimization : Use DMF instead of THF to improve carboxylate activation .
  • Quenching : Add aqueous NaHCO₃ immediately post-reaction to minimize side-product formation .

What are the best practices for reproducing literature-reported biological data?

Q. Advanced Research Focus

  • Strict adherence to protocols : Match cell passage numbers, serum concentrations, and incubation times .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Triplicate runs : Report mean ± SD and use ANOVA to assess batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.